(S)-Cetirizine dihydrochloride

H1 receptor antagonism enantioselectivity binding affinity

Researchers quantifying (S)-cetirizine enantiomeric impurity in levocetirizine hydrochloride often face unreliable racemic cetirizine controls. This (S)-cetirizine dihydrochloride resolves that gap as the stereochemically pure distomer. - Detects and quantifies the undesired (S)-enantiomer at 0.1% relative to the main peak using validated HPLC with a β-cyclodextrin column. - Exhibits 33-fold lower H1 receptor affinity (Ki 100 nM vs. 3 nM for R-enantiomer) and 23-fold faster dissociation (6 min vs. 142 min), ideal as a negative control. - Supplied with ≥98% purity, stored at -20°C, and shipped under blue ice to ensure chiral integrity.

Molecular Formula C21H27Cl3N2O3
Molecular Weight 461.8 g/mol
CAS No. 163837-48-7
Cat. No. B192756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cetirizine dihydrochloride
CAS163837-48-7
Synonyms(S)-[2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Dihydrochloride;  (+)-Cetirizine Dihydrochloride;  Dextrocetirizine Dihydrochloride; 
Molecular FormulaC21H27Cl3N2O3
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1
InChIKeyPGLIUCLTXOYQMV-FGJQBABTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cetirizine Dihydrochloride Specifications and Sourcing


(S)-Cetirizine dihydrochloride is the S-enantiomer of the racemic second-generation antihistamine cetirizine [1]. It is primarily utilized as a reference standard for chiral purity testing and as a research tool to delineate the stereospecific pharmacology of cetirizine's enantiomers [2]. Unlike the clinically formulated R-enantiomer (levocetirizine), which is a potent H1 receptor antagonist, (S)-cetirizine exhibits significantly lower binding affinity, making it critical for quantifying the undesired enantiomer in pharmaceutical quality control [1][3].

1
Reference Standard

Chiral reference standard for quantifying (S)-cetirizine impurity in levocetirizine using HPLC methods with chiral stationary phases.

2
Pharmacology Control

Stereochemically defined distomer control for H1 receptor binding and functional assays to attribute effects to the R-enantiomer.

3
Method Suitability

System suitability standard for developing and validating enantioselective separation methods for cetirizine-related compounds.

Why Cetirizine Cannot Replace (S)-Cetirizine


Substituting racemic cetirizine for (S)-cetirizine dihydrochloride is invalid due to fundamental differences in receptor pharmacology and intended application. The racemate is an equipotent mixture of R- and S-enantiomers, with the R-enantiomer contributing the majority of the therapeutic H1 antagonism. (S)-cetirizine, however, is approximately 33-fold less potent than the R-enantiomer at the human H1 receptor (Ki = 100 nM vs. 3 nM) [1]. Its primary value lies in analytical and quality control workflows, where it serves as a reference standard for detecting and quantifying the S-enantiomer impurity in levocetirizine drug substances, a requirement that racemic cetirizine cannot fulfill due to its 1:1 enantiomeric composition [2].

Racemic cetirizine may not serve as impurity marker

Its 1:1 enantiomeric composition prevents specific quantification of the S-enantiomer in levocetirizine, a core analytical requirement.

Pharmacological control mismatch

Racemic or R-enantiomer alone cannot replace (S)-cetirizine as an inactive distomer control in stereospecific H1 receptor research.

Chiral separation context may not transfer

Alternative cetirizine forms lack the defined retention behavior required for system suitability in validated chiral HPLC methods.

(S)-Cetirizine Comparative Evidence


H1 Receptor Binding Affinity: Stereospecificity

(S)-Cetirizine exhibits a 33-fold lower binding affinity for the human histamine H1 receptor compared to the R-enantiomer (levocetirizine). In competitive binding assays using [3H]mepyramine on human H1 receptors expressed in CHO cells, the Ki value for (S)-cetirizine was determined to be 100 nM, whereas levocetirizine displayed a Ki of 3 nM [1]. The racemic mixture, cetirizine, had an intermediate Ki of 6 nM [1].

H1 Binding Affinity
Head-to-head
(S)-cetirizine Ki = 100 nM
Levocetirizine Ki = 3 nM
Racemate Ki = 6 nM
33-fold lower affinity for S-enantiomer
Supports enantiomer-specific attribution in H1 receptor binding studies
[3H]mepyramine assay on human H1 in CHO cells
H1 receptor antagonism enantioselectivity binding affinity

Receptor Dissociation Kinetics

The dissociation half-time of (S)-cetirizine from the human H1 receptor is markedly shorter than that of levocetirizine, providing a mechanistic basis for the functional divergence. Kinetic studies show that levocetirizine dissociates with a half-time (t1/2) of 142 minutes, while (S)-cetirizine dissociates with a t1/2 of only 6 minutes [1]. This rapid dissociation profile of (S)-cetirizine explains its inability to act as a pseudo-irreversible antagonist in functional tissue assays [1].

Dissociation Kinetics
Head-to-head
(S)-cetirizine t1/2 = 6 min
Levocetirizine t1/2 = 142 min
23.7-fold faster dissociation
Rapid receptor residency time context for functional assay design
Measured from human H1 receptors
receptor binding kinetics dissociation half-time pseudo-irreversible antagonism

Brain H1 Receptor Occupancy

While direct PET occupancy data for (S)-cetirizine are not available, class-level inference from levocetirizine studies provides a strong rationale for its negligible CNS effects. A PET study using [11C]doxepin in healthy volunteers demonstrated that a therapeutic 5 mg dose of levocetirizine resulted in a mean brain H1 receptor occupancy (H1RO) of only 8.1% (95% CI: -9.8 to 26.0%), which was not significantly different from placebo or fexofenadine [1]. Given that (S)-cetirizine has ~33-fold lower affinity for peripheral H1 receptors than levocetirizine, its brain occupancy is predicted to be even lower, further supporting its lack of sedative properties [2].

Brain H1 Occupancy
Class-level
Not directly measured; predicted minimal brain H1RO based on 33-fold lower peripheral affinity vs. levocetirizine (8.1% occupancy at 5 mg)
Supports low CNS penetration context for behavioral study design
Class-level inference from levocetirizine PET data; data to verify
CNS penetration PET imaging sedation liability

Enantiomeric Purity by Chiral HPLC

A validated reversed-phase HPLC method utilizing a β-cyclodextrin chiral stationary phase has been established for the simultaneous separation and quantification of levocetirizine hydrochloride and its S-enantiomer, (S)-cetirizine [1]. This method is capable of detecting and quantifying the (S)-cetirizine enantiomeric impurity at levels as low as 0.1% in levocetirizine drug substance and formulated products, ensuring compliance with pharmacopoeial purity specifications .

Chiral HPLC Purity
Method context
Validated reversed-phase HPLC with β-cyclodextrin column achieves LOQ of 0.1% for (S)-cetirizine impurity in levocetirizine
Supports enantiomeric impurity quantification for quality control
Reported method capability; review for specific pharmacopoeial requirements
chiral separation pharmaceutical analysis impurity profiling

Application Scenarios for (S)-Cetirizine


Chiral Purity Testing of API and Drug Products

Procurement as a reference standard for use in validated HPLC methods to quantify the (S)-cetirizine enantiomeric impurity in levocetirizine hydrochloride. The HPLC method using a β-cyclodextrin column achieves separation and detection of (S)-cetirizine at a 0.1% level relative to the main peak, fulfilling regulatory requirements for chiral purity testing [1].

H1 Receptor Pharmacological Controls

Employment as a stereochemically defined negative control in in vitro binding and functional assays. Its 33-fold lower Ki (100 nM vs. 3 nM) and 23-fold faster dissociation half-time (6 min vs. 142 min) compared to levocetirizine confirm its role as the distomer, enabling researchers to attribute observed effects specifically to the R-enantiomer [2].

Enantioselective Method Development

Use as a system suitability standard during the development and validation of new chiral separation methods for cetirizine-related compounds. Its distinct retention characteristics relative to levocetirizine on chiral stationary phases make it ideal for optimizing resolution parameters and confirming system performance [1].

Application
Selection Property
Validation Focus
Chiral Purity Testing of API and Drug Products
Enantiomeric reference standard identity
HPLC method reproducibility and impurity quantification
H1 Receptor Pharmacological Controls
Stereochemically defined distomer control
Enantiomer-specific assay response interpretation
Enantioselective Method Development
Chiral system suitability standard
Resolution optimization and system performance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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